Mechanism of Action: Reversible K+-Site Inhibition vs. Covalent Omeprazole
AHR-9294 is a pure competitive inhibitor with respect to K+, with a mechanism distinct from the covalent, irreversible inhibition of omeprazole [1][2]. Kinetic analysis of enriched oxyntic microsomal preparations shows that AHR-9294 inhibition is competitive with K+ for both K+-activated ATPase and p-nitrophenylphosphatase activities, confirming its classification as a 'K+-site' inhibitor [1]. This contrasts sharply with omeprazole, which requires acid activation and forms a disulfide bond with cysteine residues on the H+,K+-ATPase, leading to irreversible enzyme inhibition [2].
| Evidence Dimension | Inhibitor-Receptor Binding Interaction Type |
|---|---|
| Target Compound Data | Reversible, K+-competitive |
| Comparator Or Baseline | Omeprazole: Irreversible, covalent (requires acid activation) |
| Quantified Difference | Qualitative mechanistic divergence; reversible vs. irreversible inhibition |
| Conditions | Enriched oxyntic microsomal preparations (gastric H+,K+-ATPase) at pH 7 [1] |
Why This Matters
This mechanistic difference directly impacts the duration and reversibility of acid suppression, which is a key selection criterion for in vivo studies requiring precise temporal control.
- [1] Reenstra WW, Pinkus LM, Bailey J, Smith WL, Droppleman D, Sancilio LF, Forte JG. AHR-9294: a novel inhibitor of H,K-ATPase antagonizes gastric HCl secretion in vivo. J Pharmacol Exp Ther. 1992 May;261(2):737-45. PMID: 1315865. View Source
- [2] Sachs G, Shin JM, Briving C, Wallmark B, Hersey S. The pharmacology of the gastric acid pump: the H+,K+ ATPase. Annu Rev Pharmacol Toxicol. 1995;35:277-305. doi:10.1146/annurev.pa.35.040195.001425. View Source
